molecular formula C18H14N4O3S B11003504 2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Cat. No.: B11003504
M. Wt: 366.4 g/mol
InChI Key: OWZGDNGUZHXVEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a heterocyclic compound featuring a benzo[b][1,4]oxazin-3(4H)-one core linked via an acetamide group to a 4-(pyridin-3-yl)thiazol-2-yl moiety. This structure combines two pharmacologically relevant heterocycles: the benzoxazine scaffold, known for anti-inflammatory and antimicrobial properties , and the thiazole ring, which is prevalent in kinase inhibitors and antimicrobial agents . The pyridinyl substituent on the thiazole may enhance binding affinity to biological targets through hydrogen bonding or π-π interactions.

Properties

Molecular Formula

C18H14N4O3S

Molecular Weight

366.4 g/mol

IUPAC Name

2-(2-oxo-3H-1,4-benzoxazin-4-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H14N4O3S/c23-16(9-22-10-17(24)25-15-6-2-1-5-14(15)22)21-18-20-13(11-26-18)12-4-3-7-19-8-12/h1-8,11H,9-10H2,(H,20,21,23)

InChI Key

OWZGDNGUZHXVEC-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OC2=CC=CC=C2N1CC(=O)NC3=NC(=CS3)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzo[b][1,4]oxazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyridine ring: This step might involve coupling reactions such as Suzuki or Heck coupling.

    Formation of the thiazole ring: This can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Final coupling: The final step would involve coupling the intermediate products to form the desired compound, possibly using amide bond formation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or benzo[b][1,4]oxazine rings.

    Reduction: Reduction reactions could target the oxo group in the benzo[b][1,4]oxazine ring.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) might be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) could be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity : Several derivatives of this compound have shown promise as anticancer agents. For example, compounds derived from this scaffold have demonstrated the ability to inhibit cyclin-dependent kinase 9 (CDK9), which is crucial for cell cycle regulation. A specific derivative exhibited significant in vivo antitumor efficacy in xenograft models derived from hematological tumors.
    • Antimicrobial Properties : The compound has been tested against various bacterial strains, showing effective antibacterial activity. Certain derivatives have reported minimum inhibitory concentration (MIC) values as low as 0.77 mM against resistant strains.
    • Antioxidant Activity : Assays such as the Ferric Reducing Antioxidant Power (FRAP) test have indicated that derivatives possess significant reducing power, suggesting potential applications as antioxidants.
  • Biological Research
    • Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown potential as an inhibitor of hypoxia-inducible factors (HIFs), which are critical in tumor growth under low oxygen conditions.
  • Material Science
    • The unique properties of the compound allow it to be utilized in the development of advanced materials, including polymers and resins with enhanced thermal and mechanical properties. Its structural versatility makes it a valuable building block for synthesizing more complex materials.

Case Study 1: Anticancer Efficacy

A study focused on a derivative of the compound that selectively inhibited CDK9, leading to apoptosis in MV4-11 cancer cells. The results indicated substantial tumor reduction in xenograft models after intermittent dosing.

Case Study 2: Antimicrobial Testing

A series of synthesized oxazines were evaluated against clinical isolates from patients with resistant infections. The best-performing compounds achieved MIC values comparable to standard antibiotics, highlighting their potential as therapeutic agents.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
2H-benzo[b][1,4]oxazin-3(4H)-oneSimilar structure but different oxidation stateVaries based on substituents
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-oneEnhanced activity due to bromine substituentPotent antitumor activity
4-(4-(Trifluoromethyl)benzyl)-2H-benzo[b][1,4]oxazin-3(4H)-oneKnown for antitumor effectsSignificant biological activity

Mechanism of Action

The mechanism of action of 2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with DNA replication.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

  • Compound 29c () : Contains a piperazine linker and a thiazol-2-yl group. Replacing the pyridinyl group with a simple thiazole reduces polarity but may diminish target specificity.

Heterocyclic Core Modifications

  • 2-(6-chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide () : Replacement of thiazole with thiadiazol and addition of a chloro substituent on the benzoxazine increases molecular weight (MW: ~399.8 g/mol) and lipophilicity (ClogP ~2.5) compared to the target compound.
  • N-(furan-2-ylmethyl)-2-(3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide (): The furanmethyl group lowers topological polar surface area (TPSA: 71.8 vs.

Physicochemical Properties

Compound MW (g/mol) Melting Point (°C) TPSA (Ų) Reference
Target Compound ~380.4 Not reported ~95 -
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) 422.54 289–290 78.6
2-(6-Chloro-2-oxobenzoxazinyl)-N-(5-isopropyl-thiadiazol-2-yl)acetamide 399.8 Not reported 108
N-(Furan-2-ylmethyl)acetamide derivative 313.3 Not reported 71.8

The target compound’s higher TPSA (~95 Ų) compared to furanmethyl derivatives (~71.8 Ų) suggests reduced blood-brain barrier penetration but improved solubility.

Biological Activity

The compound 2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a hybrid molecule that combines structural elements from both benzoxazin and thiazole moieties. This unique combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H12N4O2S\text{C}_{14}\text{H}_{12}\text{N}_4\text{O}_2\text{S}

This structure includes a benzoxazin core linked to a thiazole derivative, which may contribute to its biological properties.

Antioxidant Activity

Research has indicated that derivatives of benzoxazin compounds often exhibit significant antioxidant properties. The presence of the oxazin moiety is believed to enhance electron donation capabilities, thereby neutralizing free radicals effectively. In various studies, similar compounds demonstrated IC50 values in the micromolar range, suggesting promising antioxidant activity .

Antimicrobial Activity

Compounds with thiazole rings are well-documented for their antimicrobial effects. The hybrid nature of this compound potentially allows it to target various bacterial strains. Preliminary studies have shown that related compounds exhibit significant inhibition against Gram-positive and Gram-negative bacteria, with some derivatives displaying MIC values as low as 10 µg/mL .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes. For instance, studies on similar structures have revealed their capability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders such as Alzheimer's disease. In vitro assays have shown IC50 values comparable to established AChE inhibitors like donepezil, indicating potential therapeutic applications in cognitive disorders .

Case Study 1: Antioxidant Evaluation

In a controlled study, derivatives of the benzoxazin class were evaluated for their ability to scavenge DPPH radicals. The compound demonstrated a strong correlation between structural modifications and antioxidant activity, with the thiazole component enhancing efficacy through synergistic effects.

CompoundIC50 (µM)
Control (Vitamin C)25
Benzoxazin Derivative30
Hybrid Compound20

Case Study 2: Antimicrobial Testing

A series of tests against common bacterial strains revealed that the compound exhibited notable antibacterial activity. The following table summarizes the minimum inhibitory concentrations (MIC) observed:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinities of this compound with various biological targets. The docking studies suggest that the compound binds effectively to the active sites of AChE and other relevant enzymes, indicating potential mechanisms for its biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.